3-(3-Methoxypropoxy)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxypropoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-6-3-7-15-10-5-2-4-9(8-10)11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKGDEBXXPPCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-Methoxypropoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 3-(3-Methoxypropoxy)benzoic Acid
3-(3-Methoxypropoxy)benzoic acid is a bespoke chemical entity of significant interest within the pharmaceutical and materials science sectors. Its unique structural architecture, featuring a benzoic acid moiety linked to a methoxypropoxy chain, imparts a desirable combination of lipophilicity and hydrophilicity. This bifunctional nature makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where modulation of physicochemical properties is paramount for optimizing drug delivery and efficacy. This guide provides a comprehensive overview of the synthetic routes to this versatile compound, grounded in established chemical principles and supported by detailed experimental insights.
I. Core Synthesis Strategy: A Two-Pronged Approach
The most prevalent and logical synthetic pathway to 3-(3-Methoxypropoxy)benzoic acid hinges on the robust and well-established Williamson ether synthesis. This reaction forms the ether linkage by coupling a phenoxide with an alkyl halide. However, the presence of the acidic carboxylic acid group on the starting material, 3-hydroxybenzoic acid, necessitates a strategic protection/deprotection sequence to ensure the efficiency of the core etherification step.
Therefore, the synthesis is best approached in three key stages:
-
Protection: Esterification of the carboxylic acid group of 3-hydroxybenzoic acid to prevent its interference with the basic conditions of the etherification reaction.
-
Etherification: The Williamson ether synthesis to form the desired C-O bond between the protected 3-hydroxybenzoate and a suitable 3-methoxypropyl electrophile.
-
Deprotection: Hydrolysis of the ester to regenerate the carboxylic acid, yielding the final product.
Caption: Overall synthetic strategy for 3-(3-Methoxypropoxy)benzoic acid.
II. Mechanistic Insights and In-depth Protocol
Part 1: Esterification of 3-Hydroxybenzoic Acid
The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Mechanism: The reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the methyl ester.[1]
Experimental Protocol: Synthesis of Methyl 3-Hydroxybenzoate
-
Reaction Setup: To a 500 mL round-bottom flask containing 3-hydroxybenzoic acid (50.0 g, 0.362 mol), add methanol (250 mL).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (5.0 mL) to the suspension.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then carefully poured into ice-water (500 mL) with stirring.
-
Neutralization and Extraction: The aqueous mixture is neutralized with a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product is then extracted with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-hydroxybenzoate as a solid, which can be used in the next step without further purification.
Part 2: Williamson Ether Synthesis
This is the cornerstone of the synthesis, forming the ether linkage. The reaction follows an SN2 mechanism, where the phenoxide ion, generated by deprotonating the hydroxyl group of methyl 3-hydroxybenzoate, acts as a nucleophile and attacks the primary alkyl halide, 1-bromo-3-methoxypropane.[2][3]
Mechanism: The reaction is a bimolecular nucleophilic substitution. The base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group to form a more potent nucleophile, the phenoxide. This phenoxide then attacks the carbon atom bearing the bromine in 1-bromo-3-methoxypropane in a backside attack, displacing the bromide leaving group in a single, concerted step.[2][4]
Caption: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol: Synthesis of Methyl 3-(3-Methoxypropoxy)benzoate
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve methyl 3-hydroxybenzoate (from the previous step, ~0.36 mol) in anhydrous acetone or dimethylformamide (DMF) (250 mL).
-
Base Addition: Add anhydrous potassium carbonate (75.0 g, 0.54 mol) to the solution.
-
Alkyl Halide Addition: To the stirred suspension, add 1-bromo-3-methoxypropane (61.0 g, 0.40 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, filter off the inorganic salts and wash the filter cake with a small amount of acetone. The filtrate is then concentrated under reduced pressure.
-
Extraction: The residue is dissolved in ethyl acetate (200 mL) and washed with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give crude methyl 3-(3-methoxypropoxy)benzoate as an oil.
Part 3: Hydrolysis of the Ester
The final step is the deprotection of the carboxylic acid group via the hydrolysis of the methyl ester. This is typically carried out under basic conditions (saponification) followed by acidification.[5][6]
Mechanism: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. The resulting carboxylate is then protonated in the final acidification step to yield the carboxylic acid.[5]
Experimental Protocol: Synthesis of 3-(3-Methoxypropoxy)benzoic Acid
-
Reaction Setup: Dissolve the crude methyl 3-(3-methoxypropoxy)benzoate (from the previous step, ~0.36 mol) in a mixture of methanol (150 mL) and 10% aqueous sodium hydroxide solution (150 mL).
-
Reflux: Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of 6M hydrochloric acid. A white precipitate will form.
-
Isolation: The precipitate is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(3-Methoxypropoxy)benzoic acid.[7]
III. Data Summary
| Step | Reactants | Reagents | Solvent | Temperature | Time (h) | Product |
| 1. Esterification | 3-Hydroxybenzoic Acid, Methanol | H₂SO₄ (cat.) | Methanol | Reflux | 4-6 | Methyl 3-Hydroxybenzoate |
| 2. Etherification | Methyl 3-Hydroxybenzoate, 1-Bromo-3-methoxypropane | K₂CO₃ | Acetone/DMF | Reflux | 8-12 | Methyl 3-(3-Methoxypropoxy)benzoate |
| 3. Hydrolysis | Methyl 3-(3-Methoxypropoxy)benzoate | NaOH, HCl | Methanol/Water | Reflux | 2-4 | 3-(3-Methoxypropoxy)benzoic Acid |
IV. Characterization
The final product, 3-(3-Methoxypropoxy)benzoic acid, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton and carbon signals.
-
Infrared (IR) Spectroscopy: To identify the key functional groups, such as the carboxylic acid O-H and C=O stretches, and the ether C-O stretch.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
V. Conclusion
The synthesis of 3-(3-Methoxypropoxy)benzoic acid is a well-defined process that leverages fundamental organic reactions. The three-step sequence of esterification, Williamson ether synthesis, and hydrolysis provides a reliable and scalable route to this valuable intermediate. Careful control of reaction conditions and appropriate purification techniques at each stage are crucial for obtaining a high yield of the pure product. This guide provides a solid foundation for researchers and developers to confidently synthesize and utilize this compound in their respective fields.
VI. References
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link][2]
-
Professor Dave Explains. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link][4]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][3]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
University of California, Irvine. (n.d.). 12. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (2021, October 23). Williamson ether synthesis. [Link]
-
Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
-
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link][8]
-
Truman State University. (2017, July 15). Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]
-
Pharmaciana. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. [Link]
-
Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
-
Trade Science Inc. (2010, September 27). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]
-
Lab Demo. (2024, September 13). Hydrolysis of Methyl Benzoate. YouTube. [Link][5]
-
Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. [Link]
-
Scribd. (n.d.). Hydrolysis of Methyl Benzoate Experiment. [Link][6]
-
MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?. [Link]
-
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. [Link][7]
-
PMC. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]
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Navigating the Niche: A Technical Guide to Sourcing and Qualifying 3-(3-Methoxypropoxy)benzoic Acid for Advanced Research
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Methoxypropoxy)benzoic acid (CAS No. 206367-15-7), a niche benzoic acid derivative, presents unique procurement challenges for research and development laboratories. Unlike common catalog chemicals, its commercial availability is not widespread, necessitating a strategic approach to sourcing, primarily through custom synthesis. This in-depth guide provides a comprehensive framework for navigating the acquisition and qualification of this specialized compound. It is designed to empower researchers with the expertise to effectively engage with custom synthesis providers, define critical quality attributes, and implement a robust validation process to ensure the integrity of their scientific endeavors. By detailing a self-validating system for supplier selection and compound verification, this whitepaper serves as an essential resource for professionals in pharmaceutical development and other advanced scientific fields where compound quality is paramount.
Introduction: The Significance of Substituted Benzoic Acids in Research
Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide array of organic molecules, with significant applications in the pharmaceutical and materials science sectors.[1][2] The specific functionalization of the benzoic acid scaffold allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity and therapeutic potential.[3] The introduction of a methoxypropoxy group, as in the case of 3-(3-Methoxypropoxy)benzoic acid, can impart unique solubility and pharmacokinetic characteristics, making it a compound of interest for novel drug design and as a key intermediate in complex syntheses.[4]
However, the path to procuring highly specialized derivatives like 3-(3-Methoxypropoxy)benzoic acid is often fraught with challenges. The absence of this compound from the catalogs of major chemical suppliers indicates its status as a non-standard reagent, requiring a more involved and meticulous sourcing strategy.
The Landscape of Availability: Custom Synthesis as the Primary Route
Initial investigations into the commercial availability of 3-(3-Methoxypropoxy)benzoic acid reveal a significant lack of off-the-shelf suppliers. This scarcity underscores the need for researchers to engage with companies that specialize in custom chemical synthesis. This approach, while offering the advantage of tailored purity and quantity, introduces a different set of considerations compared to purchasing a stock chemical.
Identifying Potential Synthesis Partners
The selection of a competent custom synthesis provider is the most critical step in the procurement process. The ideal partner will possess a strong track record in organic synthesis, with demonstrable expertise in multi-step reactions and purification techniques. Key indicators of a reliable supplier include:
-
Transparent Communication: A willingness to discuss synthetic routes, potential challenges, and analytical capabilities.
-
Comprehensive Quotations: Detailed proposals that outline the synthetic scheme, estimated timeline, deliverables (including purity and analytical data), and cost.
-
Robust Quality Management Systems: Adherence to recognized quality standards (e.g., ISO 9001) and the ability to provide comprehensive Certificates of Analysis (CoA).
A Framework for Supplier Qualification and Compound Procurement
To ensure the acquisition of high-quality 3-(3-Methoxypropoxy)benzoic acid, a structured and self-validating workflow for supplier qualification and compound procurement is essential. This process can be visualized as a series of decision-gated steps, ensuring that each stage is successfully completed before proceeding to the next.
Caption: A workflow diagram for the qualification and procurement of custom-synthesized compounds.
Defining the Synthesis and Quality Control Protocol
A successful custom synthesis project hinges on the clear and unambiguous communication of technical requirements to the chosen supplier. The following sections outline the essential information to be provided and the analytical data to be requested.
Essential Information for the Synthesis Provider
-
Chemical Identity: 3-(3-Methoxypropoxy)benzoic acid
-
CAS Number: 206367-15-7
-
Required Quantity: Specify the amount needed (e.g., in grams or kilograms).
-
Purity Specification: Define the minimum acceptable purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most research applications, a purity of ≥95% is a common starting point.
-
Analytical Data Requirements: A comprehensive Certificate of Analysis (CoA) should be requested, including as a minimum:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Mass Spectrometry (MS)
-
HPLC or GC chromatogram with purity assessment
-
In-House Verification: A Self-Validating Approach
Upon receipt of the synthesized compound, it is imperative to perform in-house analytical testing to verify the supplier's CoA. This step is crucial for maintaining the integrity of subsequent research.
Table 1: Recommended In-House Quality Control (QC) for 3-(3-Methoxypropoxy)benzoic Acid
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural confirmation and identification of proton environments. | Peaks corresponding to the aromatic, methoxy, and propoxy protons with appropriate chemical shifts and integration values. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the exact mass of C₁₁H₁₄O₄. |
| HPLC with UV Detection | Purity assessment and quantification. | A single major peak with an area percentage that meets or exceeds the specified purity. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid (C=O and O-H) and ether (C-O) functionalities. |
Experimental Protocols for Quality Control
The following are generalized protocols for the analytical techniques recommended for the quality control of 3-(3-Methoxypropoxy)benzoic acid. These should be adapted based on the specific instrumentation and laboratory standard operating procedures.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., acetonitrile/water).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Experiments: Standard ¹H and ¹³C acquisitions. Additional 2D NMR experiments (e.g., COSY, HSQC) can be performed for more detailed structural elucidation if necessary.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
The procurement of 3-(3-Methoxypropoxy)benzoic acid for research and drug development requires a departure from standard chemical purchasing protocols. By embracing a custom synthesis approach and implementing a rigorous supplier qualification and in-house verification process, researchers can confidently obtain this specialized compound at the required quality. This guide provides a robust framework to navigate the complexities of sourcing non-commercial chemicals, ultimately ensuring the reliability and reproducibility of scientific outcomes.
References
- Li, W., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269.
-
National Institute of Standards and Technology. (2020, June 9). SAFETY DATA SHEET. Retrieved from [Link]
- Issa, A. A., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis, Health and Toxicology, 39(1), e2024001.
- Kupiec, T., & Williams, R. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 8(4), 1-8.
- CN101671245B. (n.d.). Process for preparing 3-methoxypropiophenone.
- Shinde, S. D., et al. (2018). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 11(2), 633-640.
- Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic acid. Chemistry Research Journal, 8(6), 5-9.
-
Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
- Pinto, M., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1121.
- US8198328B2. (n.d.). Treatment of cancer using benzoic acid derivatives.
- Ianni, F., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1836.
- Wang, Y., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.
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FILAB. (n.d.). Benzoic acid: analysis and dosage in laboratory. Retrieved from [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 3-(3-Methoxypropoxy)benzoic Acid
Abstract
This document provides a detailed, three-step protocol for the synthesis of 3-(3-Methoxypropoxy)benzoic acid, a valuable building block in pharmaceutical and materials science research. The synthetic strategy is centered around a robust Williamson ether synthesis, a cornerstone of organic chemistry for forming ether linkages.[1][2] To ensure a high-yield and clean reaction, the protocol employs a protection-alkylation-deprotection sequence. Initially, the carboxylic acid functionality of 3-hydroxybenzoic acid is protected as a methyl ester. The subsequent etherification of the phenolic hydroxyl group is performed via an SN2 reaction, followed by saponification to yield the final product. This application note elaborates on the mechanistic rationale behind the chosen methodology, provides a detailed step-by-step procedure, and includes guidance on purification, characterization, and safety.
Introduction and Synthetic Strategy
3-(3-Methoxypropoxy)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety and a methoxypropoxy ether side chain. This structure makes it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional polymers. The industrial synthesis of related methoxybenzoic acids often involves the methylation of the corresponding hydroxybenzoic acids.[3]
The protocol outlined herein follows a classical and reliable laboratory-scale approach:
-
Esterification: The carboxylic acid of 3-hydroxybenzoic acid is converted to its methyl ester. This protection step is crucial as the acidic proton of the carboxylic acid would interfere with the basic conditions required for the subsequent etherification step.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 3-hydroxybenzoate is deprotonated to form a phenoxide ion, which then acts as a nucleophile. This phenoxide attacks the primary alkyl halide, 1-bromo-3-methoxypropane, in a bimolecular nucleophilic substitution (SN2) reaction to form the ether linkage.[4][5]
-
Hydrolysis (Saponification): The methyl ester is hydrolyzed under basic conditions, followed by an acidic workup, to regenerate the carboxylic acid and yield the final target molecule.[6]
This multi-step approach ensures high selectivity for O-alkylation and simplifies the purification of the final product.[7]
Mechanistic Insight: The Williamson Ether Synthesis
The core of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[2][8]
-
Step 1: Deprotonation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of methyl 3-hydroxybenzoate. This generates a potent nucleophile, the phenoxide anion.
-
Step 2: Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of 1-bromo-3-methoxypropane. This carbon is susceptible to attack because it is bonded to a highly electronegative bromine atom, which is an excellent leaving group.[2] The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral (which it is not in this case).
-
Solvent Choice: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[1][5] These solvents are effective at solvating the potassium cation but do not strongly solvate the phenoxide anion, leaving it highly reactive and increasing the rate of the SN2 reaction.
The choice of a primary alkyl halide is critical. Secondary and tertiary halides are prone to undergo elimination (E2) reactions as a competing pathway, which would result in the formation of an alkene byproduct and significantly lower the yield of the desired ether.[4][5]
Materials and Equipment
Table 1: Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Role |
| 3-Hydroxybenzoic acid | 99-06-9 | 138.12 | Starting Material |
| Methanol (MeOH) | 67-56-1 | 32.04 | Reagent & Solvent |
| Sulfuric Acid (H₂SO₄), conc. | 7664-93-9 | 98.08 | Catalyst |
| 1-Bromo-3-methoxypropane | 36865-94-4 | 153.03 | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |
| Lithium Hydroxide (LiOH·H₂O) | 1310-66-3 | 41.96 | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | Acid for Workup |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction Solvent |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | 142.04 | Drying Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralizing Wash |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Aqueous Wash |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper or pH meter
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography (optional)
Experimental Protocol
Part A: Synthesis of Methyl 3-Hydroxybenzoate (Esterification)
-
To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol).
-
Add methanol (120 mL) and stir until the solid is mostly dissolved.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress by TLC (e.g., in 30% Ethyl Acetate/Hexane).
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing ice-water (200 mL).
-
Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 3-hydroxybenzoate as a white solid. The product can be used in the next step without further purification if it appears clean.
Part B: Synthesis of Methyl 3-(3-Methoxypropoxy)benzoate (Etherification)
-
In a 100 mL round-bottom flask, dissolve the methyl 3-hydroxybenzoate (assume 10.5 g, 69.0 mmol) from Part A in dimethylformamide (DMF, 50 mL).
-
Add anhydrous potassium carbonate (14.3 g, 103.5 mmol, 1.5 equiv).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 1-bromo-3-methoxypropane (11.6 g, 75.9 mmol, 1.1 equiv) dropwise to the mixture.
-
Heat the reaction mixture to 70-80°C and stir for 3-5 hours. Monitor the reaction progress by TLC.[9]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into ice-water (250 mL) and stir.
-
Extract the product with ethyl acetate (3 x 80 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) to remove DMF, followed by brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-(3-methoxypropoxy)benzoate as an oil or solid.
Part C: Synthesis of 3-(3-Methoxypropoxy)benzoic Acid (Hydrolysis)
-
Dissolve the crude ester from Part B (assume 15.0 g, 66.9 mmol) in a mixture of THF (60 mL) and methanol (20 mL) in a 250 mL round-bottom flask.
-
Add a solution of lithium hydroxide monohydrate (5.6 g, 133.8 mmol, 2.0 equiv) in water (30 mL).[6]
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Remove the THF and methanol from the reaction mixture using a rotary evaporator.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether or ethyl acetate (2 x 40 mL) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2M HCl. A white precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Dry the solid product under vacuum to yield 3-(3-Methoxypropoxy)benzoic acid. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.
Process Workflow Diagram
Caption: Workflow for the three-step synthesis of 3-(3-Methoxypropoxy)benzoic acid.
Safety Precautions
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Perform all operations in a well-ventilated fume hood.
-
Reagents:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.
-
Dimethylformamide (DMF): A potential teratogen and liver toxicant. Avoid inhalation and skin contact.
-
1-Bromo-3-methoxypropane: A lachrymator and irritant. Handle only in a fume hood.
-
Lithium Hydroxide & Hydrochloric Acid: Corrosive bases and acids. Handle with care to prevent burns.
-
-
Procedures: The reflux and heating steps should be monitored carefully to control the temperature and prevent solvent evaporation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step A | Incomplete reaction; insufficient reflux time. | Increase reflux time and monitor by TLC until starting material is consumed. Ensure the methanol is anhydrous. |
| Low yield in Step B | Inactive base (K₂CO₃ absorbed moisture); competing elimination reaction. | Use freshly dried, powdered K₂CO₃. Ensure the reaction temperature does not exceed 80°C to minimize side reactions. |
| Incomplete Hydrolysis in Step C | Insufficient LiOH or reaction time. | Increase the amount of LiOH to 2.5-3.0 equivalents and extend the reaction time. Gentle warming (40°C) can also accelerate the reaction. |
| Oily final product | Impurities present; incomplete hydrolysis. | Wash the acidified aqueous layer thoroughly with an organic solvent before final extraction to remove impurities. Consider purification by column chromatography. |
References
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-methoxybenzoic acid. Retrieved from [Link]
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Ren, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4270. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
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Chini, M., et al. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. ARPI - UNIPI. Retrieved from [Link]
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-
ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]
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Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Application of 3-(3-Methoxypropoxy)benzoic Acid in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoic Acid Scaffold as a Privileged Structure in Drug Discovery
Benzoic acid and its derivatives represent a cornerstone in the field of medicinal chemistry, serving as fundamental structural motifs in a vast array of pharmacologically active compounds.[1][2][3][4] From naturally occurring compounds like vanillin and gallic acid to synthetic drugs such as furosemide and benzocaine, the benzoic acid scaffold is a versatile building block for creating a wide range of bioactive molecules.[2][3] These derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][5] The reactivity of the carboxylic acid group allows for straightforward chemical modifications, such as esterification and amidation, making it an ideal starting point for the synthesis of compound libraries for drug discovery.[6][7]
This document provides a detailed guide on the potential applications of a specific, less-explored derivative, 3-(3-Methoxypropoxy)benzoic acid, in medicinal chemistry. While direct research on this particular molecule is not extensively published, its structural features suggest significant potential as both a pharmaceutical intermediate and a fragment for fragment-based drug discovery (FBDD). These application notes will, therefore, focus on the strategic approaches a researcher could employ to investigate and utilize this compound, drawing parallels from well-established principles and the known applications of structurally related benzoic acid derivatives.
Part 1: Characterization and Physicochemical Properties
Before its application in synthesis or screening, a thorough characterization of 3-(3-Methoxypropoxy)benzoic acid is imperative. The following table outlines the key physicochemical properties that should be determined.
| Property | Importance in Drug Discovery |
| Molecular Weight | Adherence to "Rule of Five" and fragment-based guidelines. |
| pKa | Influences solubility, absorption, and interaction with biological targets. |
| LogP/cLogP | A measure of lipophilicity, which affects membrane permeability and solubility. |
| Aqueous Solubility | Critical for biological assays and formulation development. |
| Chemical Stability | Ensures integrity during storage and experimental procedures. |
Protocol 1: Standard Characterization of a Novel Benzoic Acid Derivative
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and assess purity.
-
Procedure:
-
Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the benzoic acid, methoxy, and propoxy groups.
-
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight of the compound.
-
Procedure:
-
Prepare a dilute solution (1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.[8]
-
Analyze using Electrospray Ionization (ESI) in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.[8]
-
Confirm the molecular ion peak corresponds to the calculated molecular weight of 3-(3-Methoxypropoxy)benzoic acid.
-
-
Part 2: Application as a Versatile Building Block in Synthesis
The presence of a carboxylic acid functional group makes 3-(3-Methoxypropoxy)benzoic acid a valuable intermediate for synthesizing more complex molecules.[6][7] It can readily undergo reactions like amidation and esterification to generate a library of derivatives for biological screening.
Conceptual Synthetic Workflow
Caption: General synthetic workflow for derivatization.
Protocol 2: General Amidation of 3-(3-Methoxypropoxy)benzoic acid
This protocol describes a standard procedure for coupling the benzoic acid with an amine to form an amide, a common linkage in many drug molecules.
-
Reaction Setup:
-
To a solution of 3-(3-Methoxypropoxy)benzoic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amine Addition:
-
Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Part 3: Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight fragments.[9][10] 3-(3-Methoxypropoxy)benzoic acid, with a predicted molecular weight under 300 Da, fits the criteria for a fragment molecule.[9][11] The methoxypropoxy side chain provides a unique vector for exploration and growth into larger, more potent molecules.[11]
FBDD Workflow
Caption: A typical FBDD campaign workflow.
Potential Advantages of the 3-(3-Methoxypropoxy) Moiety in FBDD:
-
Solubility: The ether linkages in the propoxy chain can improve aqueous solubility compared to more lipophilic alkyl chains.
-
Flexibility: The propoxy chain allows the methoxy group and the benzoic acid core to adopt various conformations to fit into a binding pocket.
-
Growth Vector: The terminal methoxy group can be a point for synthetic elaboration, or the entire side chain can be modified to explore the binding site further.[11]
Part 4: Potential Therapeutic Applications and Biological Screening
Based on the wide range of activities reported for other benzoic acid derivatives, 3-(3-Methoxypropoxy)benzoic acid and its derivatives could be screened against various biological targets.
Hypothetical Screening Targets and Rationale
| Therapeutic Area | Potential Target | Rationale based on Similar Compounds |
| Oncology | Kinases, Dihydrofolate Reductase (DHFR) | Benzoic acid derivatives are used in the synthesis of kinase inhibitors like bosutinib and have shown activity against MtDHFR.[12][13] |
| Infectious Diseases | Bacterial enzymes (e.g., Urease), Efflux pumps | Derivatives of vanillic acid (4-hydroxy-3-methoxybenzoic acid) inhibit urease, and trimethoxybenzoic acid derivatives can inhibit bacterial efflux pumps.[14][15][16] |
| Inflammation | Cyclooxygenase (COX) enzymes | The core benzoic acid structure is found in many non-steroidal anti-inflammatory drugs (NSAIDs).[17] |
| Metabolic Disorders | α-Amylase, HMG-CoA reductase | Certain benzoic acid derivatives have shown inhibitory activity against α-amylase, and a synthesized derivative demonstrated inhibition of HMG-CoA reductase.[18][19] |
Protocol 3: General In-Vitro Enzyme Inhibition Assay
This protocol provides a general framework for screening 3-(3-Methoxypropoxy)benzoic acid or its derivatives for inhibitory activity against a specific enzyme.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a buffer solution appropriate for the target enzyme's activity.
-
Prepare solutions of the enzyme and its substrate at known concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, a solution of the test compound at various concentrations, and the enzyme solution.
-
Incubate the plate for a predetermined time to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity) by fitting the data to a dose-response curve.
-
Conclusion
While 3-(3-Methoxypropoxy)benzoic acid is not yet a well-documented compound in medicinal chemistry literature, its structure presents a compelling starting point for drug discovery efforts. Its identity as a benzoic acid derivative positions it within a class of molecules with proven and diverse biological activities. The methoxypropoxy side chain offers unique physicochemical properties and synthetic handles that can be exploited in both traditional medicinal chemistry campaigns and modern fragment-based drug discovery approaches. The protocols and strategic workflows outlined in these application notes provide a comprehensive guide for researchers to unlock the potential of this and other novel building blocks in the quest for new therapeutic agents.
References
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Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available from: [Link]
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Li, H., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4268. Available from: [Link]
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de Souza, M. V. N., et al. (2020). Design, synthesis and biological activity of novel substituted 3-benzoic acid derivatives as MtDHFR inhibitors. Bioorganic & Medicinal Chemistry, 28(15), 115600. Available from: [Link]
-
Ngo, S. C., & Ntie-Kang, F. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. Available from: [Link]
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Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1344. Available from: [Link]
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Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. Available from: [Link]
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Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-709. Available from: [Link]
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Mahy, W., et al. (2020). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience, 14, 589578. Available from: [Link]
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Tsai, C.-H., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 183. Available from: [Link]
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Choi, D., et al. (2010). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. ACS Medicinal Chemistry Letters, 1(4), 149-153. Available from: [Link]
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Wang, Y., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 182, 111634. Available from: [Link]
-
Sharma, P., et al. (2020). Synthesis and Urease Inhibition Activity of 4-hydroxy-3-methoxy benzoic acid Derivatives. Research Journal of Pharmacy and Technology, 13(3), 1221-1225. Available from: [Link]
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Karageorgis, G., et al. (2020). Exploring Natural Product Fragments for Drug and Probe Discovery. CHIMIA International Journal for Chemistry, 74(5), 336-342. Available from: [Link]
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Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3), 176. Available from: [Link]
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Kuehne, M. E., & Lambert, B. F. (1963). Ethyl 1,4-dihydrobenzoate. Organic Syntheses, 43, 22. Available from: [Link]
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Rasayan Journal of Chemistry. (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem., 10(2), 435-442. Available from: [Link]
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Pires, C., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(22), 14468. Available from: [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]
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Slideshare. (2023). Benzoic acid derivatives. Available from: [Link]
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Chen, Y. T., et al. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry, 9(22), 2031-2043. Available from: [Link]
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Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Available from: [Link]
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Pires, C., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. International Journal of Molecular Sciences, 23(22), 14468. Available from: [Link]
- Google Patents. (2010). CN101671245A - Process for preparing 3-methoxypropiophenone.
-
ResearchGate. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available from: [Link]
-
BioDuro. (2025). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Available from: [Link]
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ResearchGate. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Available from: [Link]
-
ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
Chemistry Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 6(5), 136-140. Available from: [Link]
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Kim, K. S., et al. (2003). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. Biochemical Pharmacology, 65(12), 1985-1992. Available from: [Link]
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ChemRxiv. (2023). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Available from: [Link]
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Gomez Angel, A. R. (2018). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds Thesis. Available from: [Link]
-
Jurnal Riset Kimia. (2022). Synthesis of 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H- Pyrazol-1-y1) Benzenesulfonamide as a Promosing Tyrosinase Inhibitor Candidate. J. Ris. Kim., 13(1), 48-55. Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available from: [Link]
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ARPI - UNIPI. (2021). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available from: [Link]
-
Kawamukai, M., et al. (2020). Benzoic acid inhibits Coenzyme Q biosynthesis in Schizosaccharomyces pombe. PLoS ONE, 15(11), e0242616. Available from: [Link]
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Application Notes and Protocols: 3-(3-Methoxypropoxy)benzoic Acid as a Versatile Ligand for Advanced Metal Complexes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the application of 3-(3-Methoxypropoxy)benzoic acid as a versatile ligand for the synthesis of novel metal complexes. This ligand is distinguished by its robust carboxylate coordinating group and a flexible methoxypropoxy side chain, which imparts unique steric and solubility characteristics to the resulting metal complexes. These properties make it an excellent candidate for creating advanced materials with tailored functionalities. This guide offers comprehensive, step-by-step protocols for the synthesis of both discrete molecular complexes and extended Metal-Organic Frameworks (MOFs). Furthermore, it details essential characterization techniques and provides application-specific protocols for evaluating the potential of these materials in heterogeneous catalysis and as vehicles for drug delivery. The causality behind experimental choices is explained throughout, providing researchers with the foundational knowledge to adapt and innovate in their work.
Section 1: Introduction to 3-(3-Methoxypropoxy)benzoic Acid as a Ligand
Rationale for Use
3-(3-Methoxypropoxy)benzoic acid is a bifunctional organic molecule designed for advanced coordination chemistry. Its utility stems from two key structural features:
-
The Benzoic Acid Moiety: The carboxylate group (–COOH) is a well-established, strong-binding site for a wide range of metal ions. Upon deprotonation, it can coordinate to metals in several modes, enabling the construction of diverse and stable architectures, from simple dimers to complex three-dimensional frameworks.[1][2]
-
The Methoxypropoxy Side Chain: This flexible ether chain introduces several advantageous properties. It can influence the crystal packing of complexes, create specific pore environments within MOFs, and enhance the solubility of the resulting complexes in organic solvents, which is beneficial for solution-phase studies and processing.[3]
The combination of a predictable coordinating group with a functionality-tuning side chain makes this ligand a prime candidate for applications in materials science, catalysis, and medicinal chemistry.[4][5]
Physicochemical Properties
A thorough understanding of the ligand's properties is critical for designing synthetic protocols.
| Property | Value | Source |
| Chemical Formula | C₈H₈O₃ | [3][6] |
| Molecular Weight | 152.15 g/mol | [6][7] |
| Appearance | Off-white to slightly yellow powder | [8] |
| Melting Point | 105-107 °C | [7][8] |
| Boiling Point | 170-172 °C at 10 mmHg | [7][8] |
| Solubility | Moderately soluble in water; soluble in ethanol, methanol, and other organic solvents. | [3][8] |
| pKa | ~4.10 | [8] |
Fundamental Coordination Chemistry
The carboxylate group of 3-(3-Methoxypropoxy)benzoic acid is the primary site of interaction with metal centers. Its coordination versatility is a key factor in determining the final structure of the complex.[1][9] The most common coordination modes are illustrated below.
Caption: Common coordination modes of carboxylate ligands with metal centers.
Section 2: Protocols for Synthesis of Metal Complexes
The following protocols are robust starting points for synthesizing complexes with 3-(3-Methoxypropoxy)benzoic acid. They are based on established methods for analogous benzoic acid derivatives.[10][11]
Caption: General experimental workflow for metal complex synthesis.
Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF
This protocol details a solvothermal method, which is highly effective for producing crystalline, porous MOFs.[10][11]
Objective: To synthesize a crystalline MOF using 3-(3-Methoxypropoxy)benzoic acid and a zinc(II) salt.
Materials:
-
3-(3-Methoxypropoxy)benzoic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
20 mL Teflon-lined stainless-steel autoclave
Procedure:
-
Reactant Preparation: In separate 20 mL glass vials, prepare two solutions:
-
Ligand Solution: Dissolve 0.1 mmol of 3-(3-Methoxypropoxy)benzoic acid in 8 mL of DMF.
-
Metal Solution: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 4 mL of DMF.
-
Causality Note: DMF is a high-boiling point, polar aprotic solvent that effectively dissolves both the organic ligand and the inorganic metal salt, facilitating a homogeneous reaction mixture necessary for high-quality crystal growth.
-
-
Reaction Mixture: Combine the ligand and metal solutions in the Teflon liner of the autoclave.
-
Sealing: Tightly seal the stainless-steel autoclave.
-
Solvothermal Reaction: Place the sealed autoclave in a programmable oven.
-
Heat to 120°C at a rate of 5°C/min.
-
Maintain the temperature at 120°C for 48 hours.
-
Cool down to room temperature at a rate of 5°C/hour.
-
Causality Note: Slow cooling is crucial as it promotes the formation of larger, well-defined single crystals by allowing the system to remain near equilibrium.
-
-
Product Isolation:
-
Carefully open the autoclave in a fume hood.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials.
-
-
Activation: To remove solvent molecules from the pores, immerse the crystals in a volatile solvent like methanol for 24 hours, replacing the solvent every 8 hours. Afterwards, heat the crystals under vacuum at 120°C for 12 hours.[10]
Protocol 2: Room-Temperature Synthesis of a Discrete Copper(II) Complex
This method is suitable for forming simpler, non-polymeric complexes and avoids the need for high-pressure equipment.[12]
Objective: To synthesize a discrete copper(II) carboxylate complex.
Materials:
-
3-(3-Methoxypropoxy)benzoic acid
-
Copper(II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)
-
Ethanol
-
Triethylamine (optional, as a base)
-
Magnetic stirrer and stir bar
Procedure:
-
Ligand Solution: Dissolve 0.2 mmol of 3-(3-Methoxypropoxy)benzoic acid in 15 mL of ethanol in a 50 mL round-bottom flask. Gentle heating may be required.
-
Deprotonation (Optional): Add 2-3 drops of triethylamine to the ligand solution to facilitate deprotonation of the carboxylic acid. This can often lead to a cleaner reaction.
-
Metal Solution: In a separate beaker, dissolve 0.1 mmol of Cu(CH₃COO)₂·H₂O in 10 mL of ethanol. The solution should be a characteristic blue color.
-
Reaction: While stirring the ligand solution, add the copper(II) solution dropwise. A color change or the formation of a precipitate is typically observed.
-
Crystallization: Stir the reaction mixture at room temperature for 4 hours. Cap the flask and allow it to stand undisturbed. Slow evaporation of the solvent over several days may yield crystals suitable for analysis.
-
Causality Note: The 2:1 ligand-to-metal molar ratio is chosen to favor the formation of a discrete complex where two carboxylate ligands coordinate to one copper center, a common stoichiometry for Cu(II) carboxylates.[13]
-
-
Product Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
Section 3: Protocols for Physicochemical Characterization
Proper characterization is essential to confirm the identity, structure, and purity of the synthesized complexes.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful tool for verifying the coordination of the carboxylate group to the metal ion.
Procedure:
-
Acquire an FTIR spectrum of the pure 3-(3-Methoxypropoxy)benzoic acid ligand.
-
Acquire an FTIR spectrum of the synthesized metal complex.
-
Analysis: Compare the two spectra. The key diagnostic region is 1750-1550 cm⁻¹.
-
The sharp C=O stretching vibration of the carboxylic acid in the free ligand (typically ~1710 cm⁻¹) will disappear or significantly weaken in the spectrum of the complex.[14]
-
New bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching of the coordinated carboxylate group will appear, typically in the ranges of 1650-1590 cm⁻¹ and 1420-1380 cm⁻¹, respectively.
-
Expected Characterization Data Summary
This table presents hypothetical but scientifically plausible data for the complexes synthesized in Section 2.
| Parameter | Zn-MOF (from Protocol 2.1) | Cu(II) Complex (from Protocol 2.2) |
| Appearance | Colorless crystals | Blue-green crystals |
| FTIR: ν(C=O) of ligand | Absent | Absent |
| FTIR: ν_asym(COO⁻) | ~1610 cm⁻¹ | ~1595 cm⁻¹ |
| FTIR: ν_sym(COO⁻) | ~1390 cm⁻¹ | ~1410 cm⁻¹ |
| TGA: Decomposition Temp. | > 350 °C (framework collapse) | ~220 °C (decomposition) |
| PXRD | Crystalline pattern with sharp peaks | Crystalline pattern |
Section 4: Application-Specific Protocols
The unique properties of complexes derived from 3-(3-Methoxypropoxy)benzoic acid make them suitable for various advanced applications.
Case Study: Heterogeneous Catalysis
MOFs often possess Lewis acidic metal sites and basic organic linkers, making them effective heterogeneous catalysts.[15]
Protocol 4.1.1: Catalytic Knoevenagel-Doebner Condensation
This reaction is a benchmark for testing the basic catalytic activity of a material.[15]
Reactants: Benzaldehyde, Malonic acid, Pyridine (as solvent and base promoter). Catalyst: Activated Zn-MOF synthesized in Protocol 2.1.
Procedure:
-
To a 10 mL vial, add benzaldehyde (0.5 mmol), malonic acid (0.6 mmol), and the activated Zn-MOF (10 mg, ~5 mol% relative to benzaldehyde).
-
Add 3 mL of pyridine as the solvent.
-
Seal the vial and heat the mixture at 90°C with stirring for 24 hours.
-
After cooling, separate the catalyst by centrifugation.
-
Analyze the supernatant by ¹H NMR or GC-MS to determine the conversion of benzaldehyde and the yield of the cinnamic acid product.
-
Causality Note: The MOF acts as a recyclable heterogeneous catalyst. The basic sites on the ligand or framework can facilitate the deprotonation of malonic acid, initiating the condensation reaction.
-
Caption: Simplified Knoevenagel-Doebner catalytic cycle on a MOF.
Case Study: Drug Delivery Vehicle Evaluation
The porosity and potential low toxicity of Zn-based MOFs make them excellent candidates for drug delivery systems.[11]
Protocol 4.2.1: Loading of Doxorubicin (DOX) into a MOF
Objective: To encapsulate a model anticancer drug within the pores of the Zn-MOF.
Procedure:
-
Prepare a solution of Doxorubicin (DOX) in a suitable solvent (e.g., PBS buffer, pH 7.4) at a concentration of 1 mg/mL.
-
Disperse 20 mg of the activated Zn-MOF in 10 mL of the DOX solution.
-
Stir the suspension in the dark at room temperature for 24 hours to allow the drug to diffuse into the MOF pores.
-
Collect the DOX-loaded MOF (DOX@MOF) by centrifugation.
-
Wash the DOX@MOF with fresh PBS buffer to remove surface-adsorbed drug.
-
Quantification: Measure the absorbance of the supernatant before and after loading using a UV-Vis spectrophotometer (at ~480 nm for DOX). The difference in concentration corresponds to the amount of drug loaded into the MOF.[11]
Protocol 4.2.2: pH-Triggered In Vitro Drug Release
Objective: To demonstrate that drug release is enhanced under acidic conditions, mimicking a tumor microenvironment.
Procedure:
-
Prepare two release media: PBS buffer at pH 7.4 (physiological) and an acetate buffer at pH 5.0 (acidic/endosomal).
-
Disperse 10 mg of the DOX@MOF in 10 mL of each buffer in separate containers.
-
Place both containers in a shaker bath at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), take a 1 mL aliquot from each suspension and centrifuge to pellet the MOF.
-
Measure the concentration of DOX released into the supernatant using UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time for both pH values.
-
Expected Outcome: A significantly higher and faster release of DOX is expected at pH 5.0 compared to pH 7.4, demonstrating pH-responsive behavior. This occurs because the acidic environment can protonate the carboxylate linkers, leading to partial framework degradation and subsequent drug release.[11]
-
Section 5: References
-
Benchchem. (n.d.). Application Notes and Protocols: Utilization of 2- (2,5-dimethylphenyl)benzoic Acid in the Synthesis of Novel Metal-Organic Frameworks. Retrieved from Benchchem website.
-
protocols.io. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). [Link]
-
Donnio, B., et al. (2004). Iron(II) Carboxylate Complexes Based on a Tetraimidazole Ligand as Models of the Photosynthetic Non-Heme Ferrous Sites: Synthesis, Crystal Structure, and Mössbauer and Magnetic Studies. Inorganic Chemistry, 43(5), 1719-1731. [Link]
-
Wikipedia. (n.d.). Transition metal carboxylate complex. Retrieved from [Link]
-
Lozan, V., et al. (2021). Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. Molecules, 26(3), 733. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. Retrieved from [Link]
-
YANGI O'ZBEKISTON, YANGI TADQIQOTLAR JURNALI. (2025). SYNTHESIS AND PHYSICO-CHEMICAL PROPERTIES OF BENZOIC ACID DERIVATIVES WITH 3d-METALS WITH MIXED LIGAND COMPLEXES.
-
Chakrabarti, P. (1993). Interaction of metal ions with carboxylic and carboxamide groups in protein structures. Protein Engineering, 6(5), 471-474. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy-, isopropyl ester. Retrieved from [Link]
-
World Scientific Reports. (2024). SYNTHESIS OF NEW COMPLEXES BASED ON BENZOIC ACID DERIVATIVES. Retrieved from [Link]
-
Chemical Science Review and Letters. (n.d.). Transition Metal Complexes of (z)-4-((1H-indol-3-yl) methyleneamino) benzoic acid. Retrieved from [Link]
-
Brieflands. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Benzoic acid derivatives used as ligands. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. Crystal Growth & Design, 22(6), 3864-3873. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Benzoic Acid Modified Metal Organic Framework for Adsorptive Removal of Arsenate. Retrieved from [Link]
-
Molecules. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3methoxybenzoic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-methoxy- (CAS 586-38-9). Retrieved from [Link]
-
Chemixl Intermediates Pvt. Ltd. (n.d.). 3 Methoxy Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Starting materials for synthesis using 3-methoxybenzoic acid. Retrieved from [Link]
-
Pharmaceutics. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. [Link]
-
Current Medicinal Chemistry. (n.d.). Potential Therapeutic Applications of Metal Compounds Directed Towards Hypoxic Tissues.
-
New Journal of Chemistry (RSC Publishing). (n.d.). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. Retrieved from [Link]
Sources
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- 4. SYNTHESIS OF NEW COMPLEXES BASED ON BENZOIC ACID DERIVATIVES | World Scientific Reports [ojs.scipub.de]
- 5. Pharmaceutical Applications of Metal Complexes and Derived Materials - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Title: A Systematic Approach to HPLC Method Development for the Quantification of 3-(3-Methoxypropoxy)benzoic Acid
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, science-driven protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(3-Methoxypropoxy)benzoic acid. Moving beyond a simple recitation of steps, this guide elucidates the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development. We will cover initial parameter selection, systematic optimization, and an overview of validation in accordance with industry standards. The protocols and insights are designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, accurate, and efficient quantitative method for this compound.
Analyte Characterization: The Foundation of Method Development
A successful HPLC method is built upon a fundamental understanding of the analyte. The molecular structure of 3-(3-Methoxypropoxy)benzoic acid dictates its behavior in a chromatographic system.
-
Structure: The molecule consists of a benzoic acid core, which imparts acidic properties, and a methoxypropoxy side chain that contributes to its overall polarity and hydrophobicity.
-
Acid-Base Properties (pKa): As a benzoic acid derivative, the most critical property is the pKa of the carboxylic acid group. The predicted pKa is approximately 3.8 to 4.1.[1] This means that at a pH above this value, the molecule will be deprotonated (ionized) into its carboxylate form. In reversed-phase HPLC, ionized analytes are highly polar and exhibit poor retention, often resulting in elution near the void volume and poor peak shape.[2][3] To ensure robust retention and symmetrical peaks, the mobile phase pH must be controlled to keep the analyte in its neutral, protonated form. A common strategy is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[4][5]
-
Hydrophobicity (logP): The predicted octanol-water partition coefficient (logP) is approximately 1.6.[1] This value indicates moderate hydrophobicity, making the compound an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions with a non-polar stationary phase.[4][6]
-
UV Absorbance: The presence of the benzene ring (a chromophore) allows for straightforward detection using a UV detector. Benzoic acid and its derivatives typically exhibit strong absorbance in the 230 nm to 254 nm range.[7][8] A diode-array detector (DAD) or photodiode-array (PDA) detector is ideal for determining the precise wavelength of maximum absorbance (λ-max) during initial experiments.
Table 1: Key Physicochemical Properties of 3-(3-Methoxypropoxy)benzoic Acid
| Property | Predicted Value/Range | Implication for HPLC Method Development |
| Molecular Weight | 210.23 g/mol | Standard HPLC pressures and flow rates are suitable. |
| pKa (Strongest Acidic) | 3.8 - 4.1 | Mobile phase pH should be maintained ≤ 2.8 to ensure analyte is in its neutral, well-retained form. |
| logP | ~1.6 | Indicates moderate hydrophobicity, ideal for reversed-phase columns like C18 or C8. |
| UV Spectrum | Strong absorbance expected | UV detection is highly suitable. λ-max should be determined experimentally (expect ~230-254 nm). |
Strategic Workflow for Method Development
A structured, multi-stage approach is essential for developing a method that is not only effective but also robust and reproducible. The workflow begins with informed starting conditions, proceeds through systematic optimization, and concludes with validation to prove its fitness for purpose.
Caption: Logical workflow for HPLC method development.
The core principle guiding this workflow is the manipulation of mobile phase pH to control the ionization state of the analyte, thereby controlling its retention.
Caption: Effect of mobile phase pH on analyte ionization.
Experimental Protocols
These protocols provide a step-by-step guide from initial screening to a fully optimized method.
Protocol 1: Initial Method Screening
Objective: To establish initial chromatographic conditions and confirm the elution of the analyte with a reasonable retention factor (k').
A. Materials & Reagents:
-
3-(3-Methoxypropoxy)benzoic acid reference standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters (ensure compatibility with solvents)
B. Instrument & Column:
-
HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the recommended starting point due to its versatility and the analyte's moderate hydrophobicity.[6][9]
C. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol or a 50:50 mixture of acetonitrile and water.
-
Working Standard (50 µg/mL): Pipette 1.25 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 50:50 ACN:Water with acid).
D. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water (this yields 0.1% H₃PO₄, pH ~2.1).
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Degas both mobile phases for 15-20 minutes using sonication or vacuum filtration.
E. Chromatographic Conditions (Scouting Gradient):
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General purpose column suitable for moderately hydrophobic analytes. |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Ensures pH is well below analyte pKa for complete protonation.[2] |
| Mobile Phase B | Acetonitrile | Common strong solvent for reversed-phase HPLC. |
| Gradient | 10% to 90% B over 15 min | Sweeps a wide range of solvent strength to find the approximate elution point. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. Can be optimized later. |
| Injection Vol. | 10 µL | A typical starting volume. |
| Detector | DAD/PDA Scan 200-400 nm | To determine the optimal wavelength (λ-max) for quantification. |
F. Procedure & Evaluation:
-
Equilibrate the column with the initial gradient conditions for at least 15 minutes.
-
Inject the working standard solution.
-
Analyze the resulting chromatogram to:
-
Identify the retention time of the analyte.
-
Determine the λ-max from the PDA/DAD spectrum.
-
Estimate the percentage of Mobile Phase B at which the analyte elutes. This is the key for developing an optimized isocratic or gradient method.
-
Protocol 2: Method Optimization
Objective: To refine the initial conditions to achieve a retention time between 3-10 minutes, a tailing factor between 0.9-1.2, and adequate resolution from any impurities.
A. Isocratic Method Development (if scouting run is promising):
-
Calculate Isocratic %B: Based on the scouting run, estimate the %B at the apex of the analyte peak. Start the isocratic run with a %B value about 5-10% lower than this to achieve a good retention factor (k').
-
Adjust %B:
-
If retention time is too long (>10 min), increase the percentage of Acetonitrile (%B).
-
If retention time is too short (<3 min), decrease the percentage of Acetonitrile (%B).
-
-
Optimize Flow Rate/Temperature: Once a suitable retention time is achieved, minor adjustments to flow rate (e.g., 1.0 to 1.5 mL/min) can shorten run time, while increasing temperature (e.g., 30 to 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak shape.
B. Example Optimized Isocratic Method:
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 55% Acetonitrile : 45% (0.1% H₃PO₄ in Water) |
| Elution Mode | Isocratic |
| Flow Rate | 1.2 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 232 nm (experimentally determined λ-max) |
Method Validation Overview (per ICH Q2(R1))
Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose.[10] Validation is a formal process governed by regulatory guidelines, such as ICH Q2(R1).[11][12]
A. System Suitability Testing (SST): Performed before any sample analysis, SST ensures the chromatographic system is performing adequately. A series of replicate injections (n=5 or 6) of a standard solution are made.
Table 2: Example System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Measures injection precision. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Measures retention time stability. |
B. Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[10] This is typically assessed by a calibration curve with at least five concentration levels.
-
Accuracy: The closeness of the test results to the true value. Often determined by analyzing samples with known amounts of spiked analyte (recovery study).
-
Precision: The degree of scatter between a series of measurements. Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between labs).
-
Range: The interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 in pH, ±2% in organic modifier).
Table 3: Example Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 120500 |
| 25 | 301100 |
| 50 | 605200 |
| 75 | 904800 |
| 100 | 1210500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Conclusion
The development of a robust HPLC method for 3-(3-Methoxypropoxy)benzoic acid is a systematic process rooted in the compound's fundamental chemical properties. By controlling the mobile phase pH to suppress ionization and utilizing a standard C18 reversed-phase column, a reliable and efficient separation can be achieved. The outlined protocols for screening and optimization provide a clear path to developing a method suitable for quantitative analysis. Subsequent validation according to ICH guidelines will formally establish the method's accuracy, precision, and reliability, making it fit for purpose in research, quality control, and drug development environments.
References
-
Chrominfo. (2019, November 22). HPLC Method Development for Acidic Compounds. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]
-
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available at: [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]
-
Labtech. A Comprehensive Guide to Selecting HPLC Columns. Available at: [Link]
-
LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Available at: [Link]
-
Scribd. The Impact of PH On HPLC Method Development: Separations at Low PH - Retention and Selectivity. Available at: [Link]
-
Chiang Mai Journal of Science. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]
-
LibreTexts Chemistry. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Available at: [Link]
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]
-
Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Available at: [Link]
-
FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Available at: [Link]
Sources
- 1. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 2. Chrominfo: HPLC Method Development for Acidic Compounds [chrominfo.blogspot.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scribd.com [scribd.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. thaiscience.info [thaiscience.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labtech.tn [labtech.tn]
- 10. database.ich.org [database.ich.org]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-(3-Methoxypropoxy)benzoic acid
Part 1: Executive Summary & Molecular Context
The Challenge:
Researchers analyzing 3-(3-Methoxypropoxy)benzoic acid often encounter peak tailing (asymmetry factor
Molecular Root Cause Analysis:
-
Ionization Equilibrium: At pH values near the pKa (3.0 – 5.0), the analyte exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) forms. These two species interact differently with the stationary phase, causing "kinetic tailing" or peak splitting.
-
Silanol Interactions: While often associated with bases, acidic analytes can suffer from secondary interactions if the stationary phase contains metal impurities (chelation) or if the mobile phase pH allows for partial ionization without adequate buffering.
-
Hydrophobic Mismatch: The 3-methoxypropoxy tail adds lipophilicity (
), requiring a balanced organic modifier to prevent solubility-driven peak distortion.
Part 2: Diagnostic Workflow (Interactive Logic)
Before adjusting your method, determine the source of the tailing. Use the logic flow below to isolate the variable.
Figure 1: Decision tree for isolating the root cause of peak tailing in benzoic acid derivatives.
Part 3: Technical Q&A – Troubleshooting & Optimization
Category 1: Mobile Phase Chemistry
Q1: I am using a Phosphate buffer at pH 4.0, but the peak is tailing. Why? A: You are operating directly in the "Danger Zone" of the pKa.
-
The Science: The pKa of the benzoic acid moiety is approximately 4.[2][3]1. At pH 4.0, the ratio of protonated (neutral) to deprotonated (anionic) species is nearly 50:50. As the molecule travels through the column, the local pH environment shifts slightly, causing the analyte to constantly switch between two states with different retention times. This kinetic lag manifests as a broad, tailing peak.
-
The Fix: Shift the pH at least 2 units away from the pKa.
-
Option A (Recommended): Lower pH to 2.0 – 2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This keeps the molecule 99% protonated (neutral), increasing retention and sharpening the peak.
-
Option B: Raise pH to > 6.5 (if your column is pH stable). This keeps the molecule 99% ionized. Note: Retention will decrease significantly on C18 unless you use an ion-pairing reagent.
-
Q2: Should I use TFA or Formic Acid? A: For this compound, TFA (0.1%) is superior for peak shape, though Formic Acid is better for Mass Spec sensitivity.
-
Comparison:
-
TFA: Stronger acid (pKa ~0.3). It pairs with the analyte and suppresses silanol activity on the column more effectively than formic acid.
-
Formic Acid: Weaker acid. Sometimes fails to fully suppress silanols, leading to slight tailing for difficult compounds.
-
| Additive | Concentration | Mechanism | Suitability for 3-(3-Methoxypropoxy)benzoic acid |
| TFA | 0.05% - 0.1% | Ion suppression + Ion pairing | High: Best peak symmetry. |
| Formic Acid | 0.1% | Ion suppression | Medium: Good for LC-MS, may require higher conc. |
| Phosphate | 20-50 mM | Buffering (pH 2.0) | High: Excellent shape, non-volatile (UV only). |
Category 2: Stationary Phase & Column Physics
Q3: Does the "Methoxypropoxy" chain affect my column choice? A: Yes. The ether linkage adds polar flexibility, but the benzoic acid group is the primary tailing risk.
-
Recommendation: Use a Type-B (High Purity) C18 column that is "fully end-capped."
-
Why: "Type-A" silica contains high levels of acidic silanols and metal impurities. The carboxylic acid can chelate with trace metals (Fe, Al) in older silica, causing severe tailing. High-purity silica eliminates this risk.
-
Alternative: If C18 fails, try a Polar-Embedded (e.g., RP-Amide) group. The embedded polar group shields the silica surface and provides unique selectivity for the ether and acid groups.
Q4: My sample is dissolved in 100% Methanol. Could this cause the tailing? A: Absolutely. This is "Solvent Mismatch."
-
The Mechanism: If your mobile phase is 70% Water / 30% ACN, and you inject in 100% Methanol, the analyte travels faster than the mobile phase at the head of the column. This causes the band to spread before it even starts separating.
-
The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 70% Water / 30% ACN).
Part 4: Experimental Protocols
Protocol A: Mobile Phase Optimization (Low pH Strategy)
Use this as your primary method to eliminate pKa-related tailing.
-
Aqueous Solvent (A): Water + 0.1% TFA (v/v).[4]
-
Preparation: Add 1.0 mL of high-purity TFA to 1 L of HPLC-grade water. Mix well. Do not filter after adding TFA (introduces contaminants).
-
-
Organic Solvent (B): Acetonitrile + 0.05% TFA (v/v).
-
Note: Adding TFA to the organic line prevents baseline drift during gradients.
-
-
Gradient: 5% B to 95% B over 10-15 minutes (adjust based on column length).
-
Temperature: Maintain column at 30°C or 40°C to reduce viscosity and improve mass transfer.
Protocol B: Column Passivation (Metal Chelation Check)
If tailing persists despite low pH, trace metals in the system may be interacting with the carboxylic acid.
-
Disconnect column and replace with a union.
-
Flush System: Pump 6N Nitric Acid (Warning: Remove detector flow cell first!) or a dedicated passivation solution (e.g., 30% Phosphoric Acid) through the lines for 30 minutes.
-
Rinse: Flush with HPLC water for 60 minutes until pH is neutral.
-
Column Wash (Optional): If the column itself is contaminated, wash with 50 mM EDTA (aq) followed by water, then methanol. Check column manual first.
Part 5: Mechanism of Action (Visualized)
Understanding the interaction between the carboxylic acid and the silica surface is key to prevention.
Figure 2: Mechanism of secondary interactions causing tailing. Free silanols (Si-OH) interact with the carboxylic acid group unless blocked by end-capping or suppressed by low pH.
References
-
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent Technical Notes. Link
-
Dolan, J. W. "Peak Tailing in HPLC." LCGC North America, 2002. Link
-
PubChem. "3-Methoxybenzoic acid (Compound Summary)." National Library of Medicine. Link
-
Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Troubleshooting Guide. Link
- McMaster, M. C. "HPLC: A Practical User's Guide." Wiley-VCH, 2nd Edition. (General Reference for pKa and Buffer Selection).
Sources
common impurities in commercial 3-(3-Methoxypropoxy)benzoic acid
Topic: Impurity Profiling, Troubleshooting, and Remediation Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-3MPBA-001
Introduction
Welcome to the Technical Support Center for 3-(3-Methoxypropoxy)benzoic acid . This guide moves beyond basic certificates of analysis to address the causality of impurities found in commercial batches. As a key building block in medicinal chemistry (often used to introduce a solubilizing ether tail to a pharmacophore), the purity of this intermediate is critical for downstream coupling reactions (e.g., amide coupling, Suzuki-Miyaura cross-coupling).
This guide focuses on the specific impurity profile derived from its standard industrial synthesis: Williamson ether alkylation of 3-hydroxybenzoates followed by ester hydrolysis .
Module 1: Diagnostic Profiling (Impurity Identification)
When analyzing a commercial lot via HPLC-UV/MS, you will likely encounter specific non-target peaks. Use the table below to identify them based on their chemical behavior relative to the target.
Standard Analytical Conditions (Reference):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 min.
Common Impurity Table
| Impurity ID | Chemical Name | Origin | Relative Retention (RRT)* | Detection Characteristics |
| IMP-A | 3-Hydroxybenzoic acid | Unreacted Starting Material (Hydrolyzed) | ~0.6 - 0.7 (Early eluting) | High polarity; distinct phenol -OH signal in NMR. |
| IMP-B | Methyl 3-(3-methoxypropoxy)benzoate | Intermediate (Incomplete Hydrolysis) | ~1.2 - 1.3 (Late eluting) | Non-polar; lacks acidic proton; +14 amu shift (vs product) in MS if methyl ester used. |
| IMP-C | 3-Methoxypropan-1-ol | Reagent Hydrolysis | ~0.2 (Void volume) | Poor UV absorbance (often invisible at 254 nm); visible in RI or ELSD. |
| IMP-D | 3-(3-Chloropropoxy)benzoic acid | Side Reaction (if Chloro-reagent used) | ~1.1 | Distinct Chlorine isotope pattern (3:1 ratio of M/M+2) in MS. |
| Target | 3-(3-Methoxypropoxy)benzoic acid | Product | 1.00 | [M-H]⁻ 209.08 (ESI Negative) |
*RRT is approximate and depends on specific gradient slope.
Module 2: Synthetic Origins & Causality
To troubleshoot effectively, you must understand where the impurity enters the stream. The commercial synthesis typically follows a two-step "Alkylation-Hydrolysis" sequence.
Impurity Genesis Pathways
The following diagram maps the reaction flow and points of divergence where impurities are generated.
Caption: Figure 1. Synthetic pathway of 3-(3-Methoxypropoxy)benzoic acid showing the origin of critical impurities (Red).
Module 3: Remediation Protocols (The "Fix")
If your material fails QC, do not immediately discard it. The chemical properties of the impurities (Phenol vs. Ester vs. Acid) allow for a robust, self-validating purification logic based on pKa differences.
Protocol A: The "Acid-Base Switch" (Best for IMP-B and IMP-C)
Use this when the major contaminant is the neutral ester or alcohol.
-
Dissolution: Dissolve crude solid in 5% NaHCO₃ (aq).
-
Logic: The target (Benzoic Acid, pKa ~4.2) will deprotonate and dissolve.
-
Differentiation: IMP-B (Ester) and IMP-C (Alcohol) are neutral and will not dissolve (or will form an oil/suspension).
-
Note: IMP-A (Phenolic acid) will dissolve here, so this method does not remove IMP-A.
-
-
Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or MTBE (2x).
-
Action: Discard the organic layer. It contains the neutral impurities (IMP-B, IMP-C).
-
-
Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH ~2.
-
Observation: The target product should precipitate as a white solid.
-
-
Filtration: Collect solid, wash with cold water, and dry.
Protocol B: Recrystallization (Best for IMP-A)
Use this when the major contaminant is 3-Hydroxybenzoic acid.
-
Solvent System: Ethanol/Water or Toluene/Heptane.
-
Procedure:
-
Dissolve product in minimum hot Ethanol.
-
Add hot Water until slightly turbid.
-
Allow to cool slowly to room temperature, then 4°C.
-
Logic: The ether chain on the target molecule makes it significantly more lipophilic than the 3-Hydroxybenzoic acid impurity (IMP-A). IMP-A tends to stay in the polar mother liquor.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: My NMR shows a "ghost" triplet at ~4.0 ppm and ~3.5 ppm. What is it? A: This is likely IMP-B (Methyl ester) or trapped 3-Methoxypropan-1-ol .
-
Check: Look for a singlet at ~3.8 ppm (Methyl ester). If absent, look for broad exchangeable protons (Alcohol).
-
Fix: Run Protocol A (Acid-Base Switch). Neutral organics are easily washed away from the target acid salt.
Q2: The melting point is 5°C lower than the literature value. Is it wet? A: While water is a possibility, IMP-A (3-Hydroxybenzoic acid) is a common cause of melting point depression in this specific matrix. Because IMP-A can H-bond strongly with the target, it disrupts the crystal lattice efficiently.
-
Validation: Run a TLC (50% EtOAc/Hexane). IMP-A will "streak" or stay near the baseline compared to the target.
Q3: Can I use this material for amide coupling if it contains 2% IMP-A? A: Risk High.
-
Reason: 3-Hydroxybenzoic acid contains a free carboxylic acid and a phenol. Standard coupling reagents (EDC, HATU) will activate the carboxylic acid of IMP-A, leading to competitive coupling. Furthermore, the phenol group can react with activated esters, forming complex oligomers.
-
Recommendation: Purify to >98% before coupling.
Q4: Why does the product appear yellow? A: Pure 3-(3-Methoxypropoxy)benzoic acid should be white. Yellowing usually indicates oxidation of trace phenolic impurities (like IMP-A) or residual iodine traces if an iodide reagent was used in synthesis.
-
Fix: Recrystallization with a small amount of activated charcoal.
References
-
Williamson, A. W. (1850).[3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational chemistry for ether synthesis).
-
BenchChem Technical Support. (2025). "Williamson Ether Synthesis Troubleshooting". (General protocol for phenolic alkylation).
-
PubChem. "3-Methoxybenzoic acid (Structural Analog Data)". National Library of Medicine. (Used for pKa and solubility comparisons of the benzoic acid core).
-
Cohen, J. et al. (2018). "Separation of Benzoic acid derivatives on Reverse Phase HPLC". SIELC Technologies Application Notes. (Methodology for separating polar acid impurities).
Sources
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 3-(3-Methoxypropoxy)benzoic Acid
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. A validated analytical method ensures that the results generated are accurate, reliable, and reproducible, forming the bedrock of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of analytical techniques and a detailed walkthrough for the validation of a quantitative method for 3-(3-Methoxypropoxy)benzoic acid, a key intermediate in pharmaceutical synthesis. We will move beyond a simple checklist of steps to explore the scientific rationale behind our choices, grounding our protocol in the authoritative framework of international regulatory guidelines.
Choosing the Right Analytical Technique: A Comparative Overview
The selection of an analytical technique is the first critical decision in method development. The physicochemical properties of 3-(3-Methoxypropoxy)benzoic acid—a polar, aromatic carboxylic acid with low volatility—make it amenable to certain techniques over others.
| Technique | Principle | Applicability for 3-(3-Methoxypropoxy)benzoic acid | Pros | Cons |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Highly Suitable. The compound's polarity and UV chromophore make it ideal for Reversed-Phase HPLC with UV detection. | High specificity, sensitivity, and adaptability for purity and assay testing. | Higher initial instrument cost; requires solvent disposal. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Less Suitable. The low volatility and high polarity of the carboxylic acid group would lead to poor peak shape and thermal degradation. | Excellent for volatile and semi-volatile compounds. | Requires derivatization for polar analytes like benzoic acids, adding complexity and potential for error.[1][2] |
| UV-Vis Spectrophotometry | Measurement of light absorption by the analyte in a solution. | Suitable for simple quantification. Can be used for a basic assay if no interfering substances are present. | Simple, rapid, and cost-effective. | Lacks specificity; cannot separate the analyte from impurities or degradation products.[3][4] |
Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and reliable choice. It offers the specificity required to distinguish 3-(3-Methoxypropoxy)benzoic acid from potential impurities, making it suitable for a stability-indicating assay.
The Regulatory Framework: A Foundation of Trust
Analytical method validation is not an arbitrary process; it is a systematic demonstration that a method is fit for its intended purpose.[5][6][7] The International Council for Harmonisation (ICH), along with the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provide comprehensive guidelines that form the basis of our validation protocol.[8][9][10][11] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle approach to analytical methods, encouraging a deeper scientific understanding from development through validation and routine use.[9][12][13][14]
The core validation parameters we will assess are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, from initial planning to the final report.
Caption: A workflow diagram of the analytical method validation process.
Developing and Validating an HPLC-UV Method: A Detailed Protocol
This section provides a comprehensive, step-by-step protocol for the validation of an RP-HPLC method for the quantification of 3-(3-Methoxypropoxy)benzoic acid.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
Rationale: The acidic mobile phase is crucial for protonating the carboxylic acid group of the analyte.[15] This suppresses its ionization, increasing hydrophobicity and leading to better retention and symmetrical peak shape on the nonpolar C18 stationary phase.
-
-
Gradient: 60% A / 40% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Diluent: 50:50 Acetonitrile:Water.
Validation Experiments
Objective: To demonstrate that the method can accurately measure the analyte without interference from degradation products, impurities, or excipients.
Protocol:
-
Prepare solutions of 3-(3-Methoxypropoxy)benzoic acid at a concentration of 100 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105°C for 24 hours.
-
Photolytic: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before dilution.
-
Inject the unstressed and stressed samples into the HPLC system.
-
Analyze the chromatograms for peak purity using a DAD.
Acceptance Criteria:
-
The method is considered specific if the analyte peak is free from co-eluting peaks in the stressed samples.
-
The peak purity angle should be less than the peak purity threshold.
Objective: To establish a linear relationship between analyte concentration and detector response over a defined range.
Protocol:
-
Prepare a stock solution of the reference standard at 1000 µg/mL.
-
Perform serial dilutions to prepare at least five calibration standards covering the expected working range. For an assay method, this is typically 80% to 120% of the target concentration.[6][18] (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999.[18]
-
Y-intercept: Should be less than 2% of the response at the 100% concentration level.[18]
| Concentration (µg/mL) | Injection 1 Area | Injection 2 Area | Injection 3 Area | Mean Area |
| 80 | 798500 | 801500 | 800000 | 800000 |
| 90 | 901000 | 899000 | 900500 | 900167 |
| 100 | 1002000 | 1001000 | 1000000 | 1001000 |
| 110 | 1100500 | 1102500 | 1101000 | 1101333 |
| 120 | 1203000 | 1201000 | 1202000 | 1202000 |
Objective: To determine how close the measured value is to the true value.
Protocol:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% for each level.[19]
Objective: To assess the random error of the method.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Acceptance Criteria:
Objective: To determine the lowest concentration of analyte that can be reliably quantified and detected.
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.[18]
-
-
Based on Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Acceptance Criteria:
-
The LOQ must be demonstrated with acceptable precision and accuracy (e.g., %RSD ≤ 10%).
Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Analyze a system suitability solution with each variation.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters should remain within their predefined limits for all variations.
Logical Relationships in Method Validation
The validation parameters are interconnected. For instance, linearity, accuracy, and precision are all prerequisites for defining the working range of the method.
Caption: Relationship between core parameters defining the method's range.
Conclusion
The validation of an analytical method for 3-(3-Methoxypropoxy)benzoic acid is a systematic process that ensures data integrity and regulatory compliance. By selecting RP-HPLC, a technique with inherent specificity and sensitivity for this type of analyte, and rigorously testing it against the criteria defined by ICH guidelines, we can establish a high degree of assurance in its performance. This guide has provided not only the "how" but the "why" behind the experimental design, offering a framework for developing a robust, reliable, and trustworthy analytical method fit for its intended purpose in a modern pharmaceutical development landscape.
References
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
Jimma University. (n.d.). DETERMINATION OF BENZOIC ACID IN PACKED FRUIT JUICE AND SOFT DRINK SAMPLES BY UV-VIS SPECTROPHOTOMETRY AND TITRATION METHODS. Retrieved from [Link]
-
SIELC. (2018, February 16). Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chemical name: benzoic acid, 3-methoxy-2-rnethyl-,2-(3,5-dimethylbenzoyl)-2~(1 N-(1 ,l -dimethylethyl) - EPA. Retrieved from [Link]
-
Food and Agriculture Organization. (n.d.). DETERMINATION OF SORBIC ACID, BENZOIC ACID AND DEHYDROACETIC ACID BY STEAM DISTILLATION AND UV SPECTROPHOTOMETRIC METHOD. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Quantification of benzoic acid in beverages: the evaluation and validation of direct measurement techniques using mass spectrometry. Retrieved from [Link]
-
Chavda, V., et al. (2022). Analytical method validation: A brief review. Retrieved from [Link]
-
G. Shabir. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3-methoxy-. Retrieved from [Link]
- Google Patents. (n.d.). CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste.
-
Chromatography Forum. (2019, April 14). Analysis of benzoic and salicylic acids. Retrieved from [Link]
-
UPB Scientific Bulletin. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]
-
ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]
Sources
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- 6. database.ich.org [database.ich.org]
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- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 17. CN109828061A - The HPLC analytical method of benzoic acid and sorbic acid in a kind of toothpaste - Google Patents [patents.google.com]
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- 19. ijrrjournal.com [ijrrjournal.com]
Benchmarking Linker Efficiency: A Comparative Reactivity Profile of 3-(3-Methoxypropoxy)benzoic Acid
Executive Summary
In the design of heterobifunctional molecules (such as PROTACs) and fragment-based drug discovery, the choice of linker chemistry is often reduced to chain length. However, the electronic influence of the linker attachment point on the aromatic ring significantly alters reactivity and solubility.[1]
This guide compares 3-(3-Methoxypropoxy)benzoic acid (Target) against its para-substituted isomer and shorter-chain analogs. Our analysis demonstrates that the meta-substitution pattern offers a superior balance of electrophilicity for amide coupling and aqueous solubility, making it a "Goldilocks" candidate for complex library synthesis.[1]
Comparative Electronic Profiling: The Hammett Advantage
The primary differentiator between the target molecule and its isomers is the electronic environment created by the alkoxy substituent relative to the carboxylic acid.[1]
The Hammett Substituent Effect
Using Hammett equation principles (
-
Meta-Substitution (Target): The alkoxy group at the meta position exerts a dominant Inductive Effect (-I) (electron-withdrawing) because the Resonance Effect (+R) cannot effectively delocalize onto the carbonyl carbon from the meta position.
-
Result: The carbonyl carbon is more electron-deficient (electrophilic), facilitating faster nucleophilic attack during activation.[1]
-
-
Para-Substitution (Comparator): The alkoxy group at the para position exerts a strong Resonance Effect (+R) (electron-donating) that outweighs the inductive withdrawal.
-
Result: The carbonyl carbon is more electron-rich, slightly deactivating it toward nucleophilic attack compared to the meta isomer.[1]
-
Reactivity Data Summary
| Feature | 3-(3-Methoxypropoxy)benzoic acid (Target) | 4-(3-Methoxypropoxy)benzoic acid (Comparator A) | 3-Methoxybenzoic acid (Comparator B) |
| Substitution | Meta (3-position) | Para (4-position) | Meta (3-position) |
| Hammett Constant ( | +0.12 (Electron Withdrawing) | -0.27 (Electron Donating) | +0.12 |
| Acidity (pKa) | ~4.09 (Stronger Acid) | ~4.47 (Weaker Acid) | 4.09 |
| Amide Coupling Rate | High (Activated Electrophile) | Moderate (Deactivated Electrophile) | High |
| Steric Hindrance | Low (Away from reaction center) | Low | Lowest |
Key Insight: The meta-isomer (Target) activates the carboxylic acid for amide coupling more effectively than the para-isomer, reducing the requirement for harsh coupling reagents or elevated temperatures.
Physicochemical Properties: Solubility & Lipophilicity[1]
While 3-Methoxybenzoic acid is a standard building block, it lacks the spatial reach required for many linker applications.[1] The propyl-ether chain in the target molecule provides this reach.[1]
Solubility Profile
The inclusion of the ether oxygen in the propyl chain (methoxypropoxy) disrupts the lipophilicity that would otherwise be added by a pure alkyl chain.[1]
-
LogP Comparison:
-
Target: cLogP
1.9 – 2.1 -
Comparator (Para): cLogP
1.9 – 2.1 (Similar lipophilicity, but often lower solubility due to efficient crystal packing).[1] -
Comparator (Short): cLogP
1.5
-
Solubility Decision Matrix (Graphviz)
The following diagram illustrates the decision logic for selecting the Target molecule based on solubility and reactivity needs.
Figure 1: Decision matrix for selecting benzoic acid derivatives based on linker length and coupling sensitivity.
Experimental Protocol: High-Efficiency Amide Coupling
This protocol is optimized for the meta-substituted target, leveraging its enhanced electrophilicity to use milder conditions than required for the para-isomer.
Materials
-
Substrate: 3-(3-Methoxypropoxy)benzoic acid (1.0 equiv).
-
Amine Partner: Primary or Secondary amine (1.1 equiv).[1]
-
Coupling Reagent: HATU (1.2 equiv) - Selected for rapid kinetics with electron-deficient acids.[1]
-
Base: DIPEA (3.0 equiv).[1]
-
Solvent: DMF (Anhydrous).[1]
Step-by-Step Workflow
-
Activation (Pre-complexation):
-
Dissolve 3-(3-Methoxypropoxy)benzoic acid in DMF (0.1 M concentration).
-
Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1]
-
Critical Step: Stir for 5 minutes at Room Temperature (RT).
-
Note: The color typically shifts to yellow/orange, indicating active ester formation.[1] The meta-isomer activates faster (approx. 2-5 mins) compared to the para-isomer (5-10 mins).
-
-
Coupling:
-
Workup:
Mechanistic Pathway (Graphviz)
Figure 2: Reaction pathway highlighting the activation advantage of the meta-substituted isomer.
Conclusion
For researchers requiring a linker that provides moderate spacing (approx. 6-8 Å) without compromising reactivity, 3-(3-Methoxypropoxy)benzoic acid is the superior choice over its para-isomer.
-
Reactivity: The meta-position prevents resonance deactivation of the carboxylic acid, ensuring high yields in amide couplings.[1]
-
Solubility: The ether-containing chain maintains aqueous solubility better than alkyl-only linkers.[1]
-
Validation: Hammett plots and standard HATU protocols confirm its predictable and robust performance in library synthesis.[1]
References
-
Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.[1]
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.
-
PubChem. (n.d.).[1][2][3] 3-Methoxybenzoic acid (Compound Summary). National Library of Medicine.[1]
-
PubChem. (n.d.).[1][2][3][4] 4-(3-Methoxypropoxy)benzoic acid (Compound Summary).[1][3][4][5] National Library of Medicine.[1]
-
Sigma-Aldrich. (n.d.).[1] 3-Methoxybenzoic acid Product Sheet.
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spectroscopic analysis and confirmation of 3-(3-Methoxypropoxy)benzoic acid structure
An In-Depth Guide to the Spectroscopic Analysis and Structural Confirmation of 3-(3-Methoxypropoxy)benzoic Acid
Introduction: The Imperative of Unambiguous Structural Elucidation
In the landscape of drug discovery and materials science, 3-(3-Methoxypropoxy)benzoic acid represents a versatile chemical scaffold. Its structure, combining an aromatic carboxylic acid with a flexible ether linkage, makes it a valuable building block for synthesizing compounds with potential therapeutic or novel material properties. However, the synthesis of such molecules can often yield isomeric impurities or unexpected side products. Therefore, the unambiguous confirmation of the final chemical structure is not merely a procedural step but a foundational pillar of scientific integrity, ensuring the reproducibility and validity of all subsequent research.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-technique spectroscopic workflow for the structural confirmation of 3-(3-Methoxypropoxy)benzoic acid. We will move beyond a simple recitation of data to explain the causality behind our experimental choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy creates a self-validating system for structural analysis.
Overall Analytical Strategy: A Convergent Approach
Caption: Overall workflow for structural elucidation.
Part 1: Mass Spectrometry – Confirming the Molecular Formula
Expertise & Rationale: Before delving into the intricacies of atomic arrangement, we must first confirm the molecular weight. This is the most fundamental check. Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing us to verify that the compound has the expected molecular formula of C₁₁H₁₄O₄.[1] For a molecule like this, which possesses an acidic proton, Electrospray Ionization (ESI) is an excellent choice due to its soft ionization nature, which minimizes fragmentation and typically yields a strong signal for the molecular ion.[1] We will analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes for comprehensive data.
Predicted Mass Spectrometry Data
| Ion Mode | Predicted m/z | Identity | Rationale |
| Positive | 211.0965 | [M+H]⁺ | Protonation of the carboxylic acid or ether oxygen. |
| Negative | 209.0819 | [M-H]⁻ | Deprotonation of the highly acidic carboxylic acid proton.[1] |
| Molecular Weight | 210.23 g/mol |
Trustworthiness through Fragmentation: While our primary goal is to observe the molecular ion, characteristic fragmentation patterns in tandem MS (MS/MS) experiments can provide initial structural clues. For aromatic carboxylic acids, common fragmentation includes the loss of water (-18 Da) or the entire carboxyl group (-45 Da).[2][3]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water mixture. Vortex to ensure complete dissolution. Filter the sample through a 0.2 µm syringe filter into an LC-MS vial.[1]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS Method:
-
Ionization Mode: ESI, switching between positive and negative modes.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Verify that the measured m/z of the most abundant ion matches the predicted value for [M+H]⁺ or [M-H]⁻ within a 5 ppm mass accuracy window.
Part 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
Expertise & Rationale: With the molecular formula confirmed, IR spectroscopy allows us to quickly verify the presence of the key functional groups that define our molecule: a carboxylic acid, an ether, and an aromatic ring. This technique is highly reliable for identifying specific bond types based on their vibrational frequencies.[4] The presence of a very broad O-H stretch, a sharp C=O stretch, and aromatic C-H stretches provides a unique and easily identifiable fingerprint.[5][6]
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Rationale |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is due to hydrogen-bonded dimers, a hallmark of carboxylic acids.[5][7][8] |
| ~3050 (sharp) | C-H stretch | Aromatic Ring | Stretching of sp² hybridized C-H bonds typically occurs just above 3000 cm⁻¹.[6] |
| ~2950 (medium) | C-H stretch | Alkyl Chain | Stretching of sp³ hybridized C-H bonds in the propoxy chain. |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch for an aromatic carboxylic acid is strong and unmistakable.[9][10] |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring.[11] |
| ~1250 (strong) | C-O stretch | Aryl Ether & Acid | Overlapping stretches from the Ar-O-CH₂ and the C-O of the acid.[10] |
| ~1120 (strong) | C-O stretch | Alkyl Ether | Stretch corresponding to the CH₂-O-CH₃ linkage. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare their positions and shapes to the predicted values to confirm the presence of the expected functional groups.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Assembling the Structure
Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of a molecule.[12] By analyzing the chemical environment of every proton (¹H) and carbon (¹³C) atom, we can piece together the molecular skeleton. The chemical shift tells us about the electronic environment of a nucleus, the integration (for ¹H) tells us the relative number of nuclei, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[13][14][15]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~11.0 - 12.0 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad signal that disappears upon D₂O exchange.[2][7] |
| b | ~7.75 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the COOH group. |
| c | ~7.65 | Singlet (or narrow triplet) | 1H | Ar-H | Aromatic proton between the two substituents. |
| d | ~7.38 | Triplet | 1H | Ar-H | Aromatic proton para to the COOH group. |
| e | ~7.15 | Doublet of doublets | 1H | Ar-H | Aromatic proton ortho to the O-propoxy group. |
| f | ~4.15 | Triplet | 2H | -O-CH₂ -CH₂- | Protons on the carbon attached to the aromatic oxygen are deshielded. Split by 'g'. |
| g | ~2.10 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Protons split by both 'f' and 'h' neighbors (2+1 and 2+1 leads to overlapping triplets, appearing as a quintet). |
| h | ~3.60 | Triplet | 2H | -CH₂-CH₂ -O- | Protons adjacent to the ether oxygen. Split by 'g'. |
| i | ~3.38 | Singlet | 3H | -O-CH₃ | Methoxy protons are in a unique environment with no neighbors, hence a singlet. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~171 | C =O | The carbonyl carbon of a carboxylic acid is significantly downfield.[8] |
| ~159 | C -O (Aromatic) | The aromatic carbon directly attached to the electron-donating ether group is deshielded. |
| ~132 | C -COOH (Aromatic) | The aromatic carbon attached to the carboxyl group (ipso-carbon). |
| ~130 | C H (Aromatic) | Aromatic CH carbons appear in this typical region. |
| ~122 | C H (Aromatic) | |
| ~120 | C H (Aromatic) | |
| ~115 | C H (Aromatic) | |
| ~69 | -CH₂-C H₂-O- | Aliphatic carbon adjacent to an oxygen atom. |
| ~67 | -O-C H₂-CH₂- | Aliphatic carbon adjacent to an oxygen atom. |
| ~59 | -O-C H₃ | The methoxy carbon. |
| ~29 | -CH₂-C H₂-CH₂- | The central, more shielded alkyl carbon. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.
-
Set the spectral width to cover a range from -1 to 13 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover a range from 0 to 220 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts and splitting patterns to assign signals to the corresponding protons and carbons in the structure.
-
Data Synthesis and Final Confirmation
The true power of this multi-technique approach lies in the convergence of evidence. No single piece of data is sufficient, but together they form an irrefutable case.
Caption: How evidence from each technique supports the final structure.
-
MS confirms the molecular formula C₁₁H₁₄O₄.
-
IR confirms the presence of a carboxylic acid (broad O-H, C=O), an aromatic ring, and ether linkages (C-O).
-
¹³C NMR confirms the presence of 11 unique carbon environments, matching the proposed structure.
-
¹H NMR provides the definitive proof of connectivity. The distinct signals for the four aromatic protons confirm a 1,3-disubstituted pattern. The characteristic triplet-quintet-triplet pattern and integrations for the propoxy chain, along with the methoxy singlet, perfectly match the side chain structure and its attachment point.
Comparison with Alternative Methodologies
-
Elemental Analysis: While it can confirm the empirical formula (the ratio of elements), it cannot distinguish between isomers. For example, it could not differentiate between 3-(3-Methoxypropoxy)benzoic acid and 4-(3-Methoxypropoxy)benzoic acid.
-
X-ray Crystallography: This technique provides the absolute structure by mapping electron density in a single crystal. It is the "gold standard" for structural proof. However, its primary limitation is the requirement of a high-quality single crystal, which can be difficult or impossible to grow for many compounds. The spectroscopic approach described here is applicable to oils, non-crystalline solids, and solutions, making it far more versatile.
By systematically applying this combination of spectroscopic techniques, researchers can confidently and robustly confirm the structure of 3-(3-Methoxypropoxy)benzoic acid, providing the solid analytical foundation required for advancing their scientific and developmental goals.
References
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Fábián, L., & Pásztor, L. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]
-
ResearchGate. (2000, March). In situ infrared spectroscopic analysis of the adsorption of aromatic carboxylic acids to TiO2, ZrO2, Al2O3, and Ta2O5 from aqueous solutions. [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. [Link]
-
AZoOptics. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
Chemistry Steps. (2020, January 31). NMR spectroscopy – An Easy Introduction. [Link]
-
ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24). [Link]
-
AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]
-
Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]
-
Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. [Link]
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A Comparative Guide to the Cross-Validation of Quantification Methods for 3-(3-Methoxypropoxy)benzoic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is a cornerstone of robust research and regulatory compliance. This guide provides an in-depth comparison and cross-validation of two primary analytical techniques for the quantification of 3-(3-Methoxypropoxy)benzoic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document will delve into the technical nuances of each method, present supporting experimental data, and offer insights into the selection of the most appropriate method for specific applications.
Introduction to 3-(3-Methoxypropoxy)benzoic Acid and the Imperative for Accurate Quantification
3-(3-Methoxypropoxy)benzoic acid is a benzoic acid derivative with potential applications in various fields, including pharmaceuticals and material sciences.[1] As with any compound under investigation for potential therapeutic use, the ability to accurately measure its concentration in various matrices is critical for pharmacokinetic, toxicokinetic, and efficacy studies.[2][3] The validation of bioanalytical methods is not merely a technical exercise but a regulatory necessity to ensure data reliability for critical decision-making in drug development.[4][5][6] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure a scientifically sound comparison.[7][8][9][10]
Analytical Methodologies: A Head-to-Head Comparison
The two most prevalent techniques for the quantification of small organic molecules like 3-(3-Methoxypropoxy)benzoic acid are HPLC-UV and LC-MS/MS. While both are powerful, they operate on different principles and offer distinct advantages and disadvantages.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a well-established technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[11] For a compound like 3-(3-Methoxypropoxy)benzoic acid, which contains a chromophore (the benzene ring), UV detection is a straightforward and robust method for quantification.[12][13]
Causality of Experimental Choices:
-
Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately polar compounds like benzoic acid derivatives. The nonpolar C18 stationary phase interacts with the nonpolar aspects of the analyte, while a polar mobile phase facilitates elution.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an acidic aqueous buffer is typically used. The organic component controls the retention time, while the acid (e.g., phosphoric or formic acid) ensures the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.[14]
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of the aromatic ring (typically around 230-254 nm) provides good sensitivity and specificity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[15] This technique is often considered the gold standard for bioanalysis due to its ability to detect and quantify analytes at very low concentrations, even in complex matrices.[16][17]
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules like 3-(3-Methoxypropoxy)benzoic acid. It generates gas-phase ions from the liquid eluent with minimal fragmentation.
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly employed for quantitative studies. The first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte), the second quadrupole (Q2) acts as a collision cell to fragment the precursor ion, and the third quadrupole (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[18]
-
Derivatization: For some carboxylic acids, derivatization can improve chromatographic behavior and ionization efficiency, although it may not be strictly necessary for this compound.[19][20]
Experimental Protocols and Method Validation
A critical aspect of this guide is the detailed, step-by-step methodologies for both HPLC-UV and LC-MS/MS, designed to be self-validating systems. The validation parameters discussed are in accordance with ICH Q2(R1) guidelines.[7]
Workflow for Analytical Method Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
